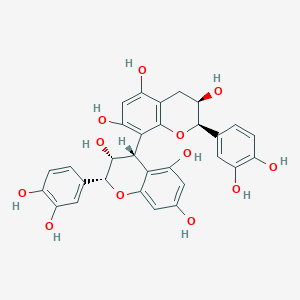

(-)-Epicatechin-(4alpha->8)-(-)-epicatechin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

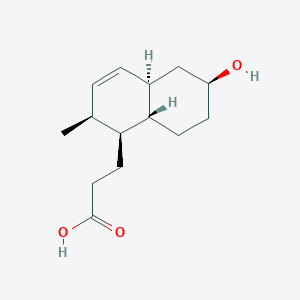

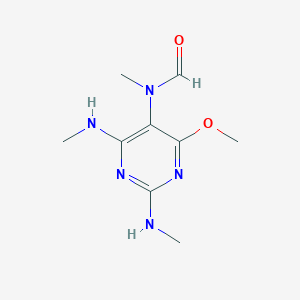

(-)-epicatechin-(4alpha->8)-(-)-epicatechin is a proanthocyanidin consisting of two molecules of (-)-epicatechin joined by a (4alpha->8)-linkage. It has a role as a metabolite. It is a hydroxyflavan, a proanthocyanidin, a polyphenol and a biflavonoid. It derives from a (-)-epicatechin.

Scientific Research Applications

Synthesis and Chemical Characteristics

The compound (-)-Epicatechin-(4alpha->8)-(-)-epicatechin, a variant of B-type procyanidins, has been synthesized to study its chemical properties. This synthesis facilitates the study of oligomeric procyanidins containing 4alpha-linked epicatechin units, which are rare in nature. The process involves the reaction of protected 4-ketones with aryllithium reagents and selective deprotection of hydroxyl groups for further acylation. This chemical exploration provides a foundation for understanding the structural and functional properties of this compound in various biological contexts (Kozikowski, Tueckmantel & Hu, 2001).

Biological Activities and Health Effects

Antioxidant Properties and Disease Prevention : (-)-Epicatechin-(4alpha->8)-(-)-epicatechin exhibits significant antioxidant properties, which contribute to its therapeutic effects against diseases such as diabetes and cancer. Its consumption has been linked to reduced blood glucose levels in diabetic patients and anticancer effects attributed to its antioxidant properties, antiangiogenic properties, and direct cytotoxicity to cancer cells (Abdulkhaleq et al., 2017).

Neuroprotection and Molecular Mechanisms : The compound is known for its protective effects against hemoglobin toxicity in astrocytes, primarily through the Nrf2 and AP-1 signaling pathways. This protection may partially explain the observed cerebroprotection in animal models of intracerebral hemorrhage, highlighting its potential role in neuroprotection and treatment of neurodegenerative diseases (Lan et al., 2017).

Cardiovascular Health and Antioxidant Effects : (-)-Epicatechin-(4alpha->8)-(-)-epicatechin is part of a group of natural compounds known as polyphenols, which have been associated with protective effects against diseases like cardiovascular disease, cancer, stroke, and diabetes. The compound's unique features, including its ability to interact with and neutralize reactive oxygen species, modulate cell signaling, and potentially serve as a preventative agent, highlight its importance in promoting and maintaining human health (Shay et al., 2015).

properties

Product Name |

(-)-Epicatechin-(4alpha->8)-(-)-epicatechin |

|---|---|

Molecular Formula |

C30H26O12 |

Molecular Weight |

578.5 g/mol |

IUPAC Name |

(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |

InChI |

InChI=1S/C30H26O12/c31-13-7-20(37)24-23(8-13)41-29(12-2-4-16(33)19(36)6-12)27(40)26(24)25-21(38)10-17(34)14-9-22(39)28(42-30(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,22,26-29,31-40H,9H2/t22-,26+,27-,28-,29-/m1/s1 |

InChI Key |

XFZJEEAOWLFHDH-DNQXJSMESA-N |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O |

SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Indolo[2,3-a]quinolizine-1-methanol, 1-ethyl-1,2,3,4,6,7,12,12b-octahydro-, (1S,12bS)-](/img/structure/B1250147.png)

![4-[(4-Chlorobenzoyl)amino]-N-[4-[4-(2,4-diethoxyphenyl)-1-piperidinyl]-butyl]benzamide](/img/structure/B1250148.png)

![N-(2-chloro-6-methylphenyl)-7,8-dimethoxyimidazo[1,5-a]quinoxalin-4-amine](/img/structure/B1250151.png)

![(1S,5R)-3-(2-methylpropyl)-7-propan-2-ylspiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclohexane]](/img/structure/B1250160.png)